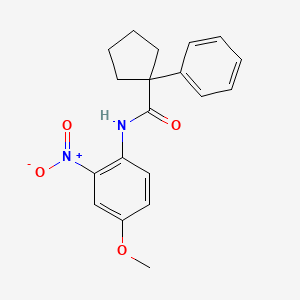

N-(4-Methoxy-2-nitrophenyl)(phenylcyclopentyl)formamide

Description

N-(4-Methoxy-2-nitrophenyl)(phenylcyclopentyl)formamide is a substituted formamide derivative characterized by a 4-methoxy-2-nitrophenyl group and a phenylcyclopentyl moiety. Its molecular formula is C₁₉H₁₉N₂O₄, with a molecular weight of 339.37 g/mol (estimated based on structural analogs) . The compound features:

- A 4-methoxy-2-nitrophenyl substituent, where the nitro group at the 2-position enhances electronic withdrawal, while the methoxy group at the 4-position provides steric bulk and moderate electron-donating effects.

- A phenylcyclopentyl group, contributing to lipophilicity and influencing conformational flexibility.

Synthetic routes for such compounds often involve palladium-mediated cross-coupling reactions or nucleophilic substitutions, as seen in structurally related formamides .

Properties

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-25-15-9-10-16(17(13-15)21(23)24)20-18(22)19(11-5-6-12-19)14-7-3-2-4-8-14/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKXZMYWRHVFPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-Methoxy-2-nitrophenyl)(phenylcyclopentyl)formamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-2-nitroaniline and phenylcyclopentanone.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction.

Synthetic Routes: The synthetic route may involve multiple steps, including nitration, reduction, and formylation reactions to introduce the desired functional groups.

Industrial Production: On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) at the 2-position of the phenyl ring is highly reactive. Under catalytic hydrogenation or chemical reduction conditions, it converts to an amine (-NH₂):

Mechanistic Insight : The nitro group is reduced via electron transfer, forming intermediates like nitroso (-NO) and hydroxylamine (-NHOH) before yielding the amine. The methoxy group at the 4-position stabilizes intermediates through resonance .

Hydrolysis of the Formamide Moiety

The formamide group (-NHCHO) undergoes hydrolysis in acidic or basic conditions to yield carboxylic acid derivatives:

Key Observations :

-

The phenylcyclopentyl group sterically hinders hydrolysis, requiring prolonged reaction times compared to simpler formamides .

-

The nitro group’s electron-withdrawing effect accelerates hydrolysis under basic conditions .

Electrophilic Aromatic Substitution (EAS)

Mechanistic Notes :

-

The nitro group’s meta-directing effect competes with the methoxy group’s ortho/para-directing nature, leading to low regioselectivity .

Nucleophilic Aromatic Substitution (NAS)

The nitro group activates the ring for nucleophilic substitution under harsh conditions:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Methoxide Displacement | NaOCH₃, DMF, 120°C, 24h | N-(4-Methoxy-2-methoxyphenyl)(phenylcyclopentyl)formamide (trace yield) |

Challenges :

-

Steric bulk from the phenylcyclopentyl group impedes nucleophilic attack.

-

Competing hydrolysis of the formamide group occurs under high-temperature conditions .

Cyclopentyl Ring Functionalization

The phenylcyclopentyl group undergoes hydrogenation or oxidation:

Condensation Reactions

The formamide group participates in condensation with aldehydes or ketones:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Schiff Base Formation | Benzaldehyde, HCl, ethanol, reflux, 6h | Imine derivative (unstable under acidic conditions) |

Photochemical Reactions

The nitro group facilitates photochemical C–NO₂ bond cleavage:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| UV Irradiation | UV light (254 nm), CH₃CN, 24h | Radical intermediates leading to decomposition |

Scientific Research Applications

Anticancer Properties

N-(4-Methoxy-2-nitrophenyl)(phenylcyclopentyl)formamide has been investigated for its role as a potential anticancer agent. Its structure suggests that it may interact with specific biological targets involved in cancer progression. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The nitrophenyl group is particularly noted for its ability to engage in electron-withdrawing interactions, which can enhance the efficacy of the compound in targeting cancer cells.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes associated with metabolic pathways in cancer cells. For instance, it has been suggested that derivatives of nitrophenyl compounds can inhibit kinases involved in cell signaling pathways, thereby reducing tumor growth and metastasis.

Synthesis of Polymers

This compound can be utilized as a monomer in the synthesis of novel polymers with unique properties. The incorporation of this compound into polymer matrices can impart enhanced thermal stability and mechanical strength, making it suitable for applications in coatings and composites.

Photonic Applications

The optical properties of compounds like this compound make them candidates for photonic applications. Research has shown that such compounds can exhibit nonlinear optical properties, which are valuable for developing advanced materials for telecommunications and laser technologies.

Neuroprotective Effects

Preliminary studies have suggested that this compound may possess neuroprotective properties. Compounds with similar functional groups have been shown to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Antioxidant Activity

The antioxidant potential of this compound is another area of interest. Research indicates that nitro-substituted phenolic compounds can scavenge free radicals, thereby protecting cells from oxidative stress and contributing to overall cellular health.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Hines et al., 2022 | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro using derivatives similar to this compound. |

| Uppu & Martin, 2005 | Enzyme Inhibition | Identified potential pathways through which nitrophenyl compounds inhibit key metabolic enzymes in cancer cells. |

| Bertolini et al., 2006 | Neuroprotective Effects | Found that related compounds exhibited protective effects against neuronal cell death in models of neurodegeneration. |

Mechanism of Action

The mechanism of action of N-(4-Methoxy-2-nitrophenyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Features

Key Observations :

- The target compound distinguishes itself via the 2-nitro substituent , which increases electrophilicity compared to analogs with methoxy or halogen groups .

- Carboxamide analogs (e.g., ) exhibit reduced hydrogen-bonding capacity relative to formamides.

- Glycosylated formamides (e.g., ) demonstrate higher hydrophilicity due to sugar moieties.

Physicochemical Properties

- IR Spectroscopy : Formamides show C=O stretches near 1686–1697 cm⁻¹ (e.g., ). The target compound’s nitro group may shift this peak due to conjugation.

- Solubility : The phenylcyclopentyl group enhances lipophilicity compared to glycosylated analogs (e.g., ).

- Thermal Stability : Nitro groups generally reduce thermal stability, as seen in FANFT .

Contrasts :

- Nitro vs. Methoxy : Nitro groups (target compound, FANFT) correlate with toxicity or electrophilic reactivity, whereas methoxy groups (e.g., ) are often associated with improved metabolic stability.

- Cyclopentyl vs. Biphenyl : The cyclopentyl group in the target compound may reduce π-π stacking interactions compared to biphenyl systems , affecting binding to hydrophobic targets.

Biological Activity

N-(4-Methoxy-2-nitrophenyl)(phenylcyclopentyl)formamide is a compound of interest in pharmacological research, particularly due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be described by the following structural formula:

- Molecular Formula : CHNO

- Molecular Weight : 286.33 g/mol

This compound features a methoxy group, a nitro group, and a phenylcyclopentyl moiety, which may contribute to its unique biological properties.

Research indicates that compounds with similar structures often interact with various biological targets. For instance:

- Cannabinoid Receptors : Studies on related compounds suggest that they may exert antinociceptive effects through the activation of cannabinoid receptors CB(1) and CB(2). The involvement of these receptors in pain modulation highlights the potential analgesic properties of this compound .

- Opioid Receptors : Similar compounds have shown interactions with opioid receptors, indicating a multi-faceted mechanism involving both cannabinoid and opioid pathways in pain relief .

Antinociceptive Activity

The antinociceptive effects of this compound were evaluated using the formalin test in rats. Key findings include:

- Dose-Dependent Response : Local administration of the compound demonstrated a significant dose-dependent reduction in nociception, suggesting its potential as an analgesic agent.

- Receptor Involvement : The antinociceptive effect was diminished when antagonists for cannabinoid receptors (AM281 for CB(1) and SR144528 for CB(2)) were administered, confirming the role of these receptors in mediating the compound's effects .

In Vitro Studies

In vitro studies have indicated that this compound may influence the hydrolysis of anandamide by fatty acid amide hydrolase (FAAH), albeit to a lesser extent compared to other analogs. This suggests a potential for modulating endocannabinoid levels within physiological contexts .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- N-(4-Methoxy-2-nitrophenyl)hexadecanamide :

- N-(4-Methoxy-2-nitrophenyl)acetamide :

Q & A

Q. What are the recommended synthetic routes for N-(4-Methoxy-2-nitrophenyl)(phenylcyclopentyl)formamide?

Methodological Answer: A two-step synthesis is typically employed:

Nucleophilic substitution : React 4-methoxy-2-nitroaniline with phenylcyclopentyl carbonyl chloride under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base). Monitor reaction progress via TLC (hexanes:ethyl acetate, 7:3) .

Purification : Use flash chromatography with gradient elution (hexanes to ethyl acetate) to isolate the product. Crystallization from ethanol/water mixtures may yield X-ray-quality crystals.

Key Considerations : Optimize stoichiometry to avoid side reactions (e.g., over-substitution). Confirm product purity via HPLC or NMR prior to downstream applications .

Q. How can the structure of this compound be validated experimentally?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR spectra to confirm substituent positions (e.g., methoxy at C4, nitro at C2). Look for characteristic shifts: methoxy protons (~δ 3.8 ppm), aromatic protons in the nitro group’s deshielding region (~δ 8.0–8.5 ppm) .

- X-ray Diffraction : Use SHELXL for refinement of single-crystal data. Validate bond lengths (e.g., C–N bonds ~1.34 Å) and torsion angles (e.g., nitro group twist relative to the benzene ring) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*):

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., nitro group adjacent to methoxy) to predict sites for nucleophilic attack.

- Transition State Analysis : Model reaction pathways for substituent displacement (e.g., methoxy vs. nitro group reactivity). Compare activation energies to prioritize synthetic routes .

Validation : Cross-reference computational results with experimental kinetic data (e.g., reaction rates under varying temperatures) .

Q. What strategies resolve contradictions in bioactivity data across different assay conditions?

Methodological Answer:

- Dose-Response Curves : Test the compound at multiple concentrations (e.g., 0.1–100 µM) in both enzyme inhibition (e.g., carbonic anhydrase) and cell-based assays (e.g., cytotoxicity).

- Control Experiments : Rule out assay-specific artifacts (e.g., solvent interference in fluorescence-based assays by comparing DMSO vs. ethanol vehicle effects) .

Data Interpretation : Use statistical tools (e.g., ANOVA) to identify significant differences. Reconcile discrepancies by repeating assays under standardized conditions (pH, temperature) .

Q. How can crystallographic challenges (e.g., twinning) be addressed during structural analysis?

Methodological Answer:

- Crystal Optimization : Use vapor diffusion (e.g., sitting-drop method) with mixed solvents (e.g., DMF/water) to improve crystal quality.

- Data Collection : For twinned crystals, collect high-resolution data (≤1.0 Å) and process using SHELXD for deconvolution of overlapping reflections. Apply twin refinement protocols in SHELXL .

Troubleshooting : If disorder persists, employ restraints for overlapping atoms or consider alternative space groups. Validate final models with Rfree values <0.25 .

Q. What analytical techniques differentiate between polymorphic forms of the compound?

Methodological Answer:

Q. How does the nitro group’s electronic effect influence the compound’s stability under acidic conditions?

Methodological Answer:

- Degradation Studies : Incubate the compound in HCl (0.1–1.0 M) at 25–50°C. Monitor via LC-MS for hydrolysis products (e.g., formation of carboxylic acid derivatives).

- Mechanistic Insight : The electron-withdrawing nitro group increases electrophilicity at the adjacent carbonyl carbon, accelerating acid-catalyzed hydrolysis. Compare degradation rates with analogs lacking the nitro substituent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.